molecular formula C21H21NO5 B2649330 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 869078-23-9

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2649330
CAS No.: 869078-23-9
M. Wt: 367.401
InChI Key: BGTSCFXEUNJSOB-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of hydroxy, methoxy, and morpholinomethyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to introduce the morpholinomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 6-oxo-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.

    Reduction: 6-hydroxy-2-(3-methoxybenzyl)-7-(morpholinomethyl)benzofuran-3(2H)-one.

    Substitution: 6-hydroxy-2-(3-substitutedbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions and as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the benzofuran core can engage in π-π interactions with aromatic residues. The morpholinomethyl group may enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E)-2-(4-hydroxy-3-methoxybenzylidene)-6-(4-methoxybenzylidene)cyclohexanone
  • 6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one
  • 7-(morpholinomethyl)benzofuran-3(2H)-one

Uniqueness

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups and the benzofuran core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-15-4-2-3-14(11-15)12-19-20(24)16-5-6-18(23)17(21(16)27-19)13-22-7-9-26-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTSCFXEUNJSOB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.